O-Desmethylangolensin
Overview
Description
O-Desmethylangolensin (O-DMA) is a phytoestrogen and an intestinal bacterial metabolite of the soy phytoestrogen daidzein . It is produced in some people, deemed O-DMA producers, but not others . O-DMA producers were associated with 69% greater mammographic density and 6% bone density .
Synthesis Analysis
The synthesis of this compound (O-DMA) analogues from methoxy-substituted benzoic acids has been described . Treatment of methoxy-substituted benzoic acids with 2 equiv of ethyllithium afforded methoxypropiophenones, which were subsequently transformed to ethyl 2-(methoxyphenyl)propionates via 1,2-rearrangement of the methoxyphenyl group using Pb(OAc)4/HClO in triethyl orthoformate .Molecular Structure Analysis
This compound has a molecular formula of C15H14O4 . Its molecular weight is 258.273 g·mol−1 . The this compound molecule contains a total of 34 bond(s). There are 20 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ketone(s) (aromatic) and 3 aromatic hydroxyl(s) .Chemical Reactions Analysis
O-DMA is an intestinal bacterial metabolite of daidzein, an isoflavone compound observed to have phytoestrogenic properties . Not all individuals harbor bacteria capable of metabolizing daidzein to O-DMA, and individuals can be classified as O-DMA producers and nonproducers .Physical And Chemical Properties Analysis
This compound is a gut microbiota metabolite of daidzein, a soy isoflavone . It demonstrates antioxidant activity .Scientific Research Applications
Anticancer Effects in Various Cell Lines
O-Desmethylangolensin (O-DMA) has been studied for its anticancer effects. In breast cancer MCF-7 cells, O-DMA was found to inhibit cell proliferation, induce apoptosis, and promote cell cycle arrest (Choi & Kim, 2013). Similar effects were observed in Hep3B human hepatocellular carcinoma cells, where O-DMA induced cell cycle arrest at the G2/M phase and triggered mitochondrial-dependent apoptosis (Choi, Lee, & Kim, 2013).
Impact on Gut Microbiome and Human Health
O-DMA, a metabolite of daidzein, is influenced by the gut microbiome. Not all individuals can metabolize daidzein to O-DMA, leading to a distinction between O-DMA producers and nonproducers. The presence or absence of specific bacteria capable of this metabolism can impact health, including risks related to certain diseases (Frankenfeld, 2011).
Relationship with Obesity
A study found a potential link between the O-DMA-producer phenotype and obesity, suggesting that gut microbial environments capable of producing O-DMA might be associated with obesity prevalence (Frankenfeld, Atkinson, Wähälä, & Lampe, 2014).
Influence on Metabolomics Profiles
In premenopausal women, the urinary O-DMA concentrations, indicating gut microbiome activity in metabolizing dietary isoflavones, were linked to different cardiometabolic and cancer risk profiles. Changes in O-DMA metabotypes within individuals over time revealed distinct metabolomes, suggesting a broader involvement of the gut microbiome in nutrient and bioactive metabolism (Frankenfeld, Maskarinec, & Franke, 2021).
Antibacterial Applications
Research has also focused on identifying and characterizing bacteria that can produce O-DMA. For instance, Clostridium rRNA cluster XIVa strain SY8519, isolated from the human intestine, was identified as a key bacterium in isoflavonoid metabolism (Yokoyama et al., 2011).
Detection and Quantification Techniques
Time-resolved fluoroimmunoassay has been developed for the determination of O-DMA in plasma and urine, facilitating the study of its pharmacokinetics and biological significance (L'homme et al., 2002).
Synthesis and Structural Analysis
Research on the synthesis of O-DMA analogues from methoxy-substituted benzoic acids has expanded the understanding of its chemical properties and potential applications (Hong & Lee, 2014).
Mechanism of Action
Target of Action
O-Desmethylangolensin (O-DMA) is a phytoestrogen . It is an intestinal bacterial metabolite of the soy phytoestrogen daidzein . The primary targets of O-DMA are cells of the immune and nervous system . It interacts with these cells and modulates their function .
Mode of Action
O-DMA interacts with its targets by acting as a nonsteroidal estrogen . It is less structurally similar to 17b-estradiol than its parent compound, daidzein , thus it may exhibit different biological actions than daidzein .
Biochemical Pathways
The metabolism of daidzein to O-DMA is entirely dependent on one or more bacterial strains in the gut, including but not limited to Adlercreutzia equolifaciens, Eggerthella sp., and Slackia isoflavoniconvertens . These bacteria metabolize daidzein to O-DMA, which then interacts with cells of the immune and nervous system .
Pharmacokinetics
The pharmacokinetics of O-DMA involve its absorption, distribution, metabolism, and excretion (ADME). Dietary flavonoids, such as daidzein, are enzymatically hydrolyzed and absorbed in the intestine, and are conjugated to their glucuronide/sulfate forms by phase II enzymes in epithelial cells and the liver . The intestinal microbiota plays an important role in the metabolism of flavonoids found in foods . Some specific products of bacterial transformation, such as O-DMA, exhibit enhanced properties .
Result of Action
O-DMA possesses antioxidant activity . It is associated with 69% greater mammographic density and 6% bone density . Evidence from in vitro studies suggests that O-DMA has several cancer-related biological actions .
Action Environment
The action of O-DMA is influenced by the gut environment, specifically the presence of certain bacterial strains. Not all individuals harbor bacteria capable of metabolizing daidzein to O-DMA, and individuals can be classified as O-DMA producers and nonproducers . The presence of these bacteria and the production of O-DMA can be influenced by factors such as diet .
Safety and Hazards
Future Directions
There is a link between Multiple Sclerosis and phytoestrogen metabolizing bacteria . A better understanding of gut bacteria-mediated phytoestrogen metabolism and mechanisms through which these metabolites facilitate their biological actions will help in the development of novel therapeutic options for Multiple Sclerosis as well as other inflammatory diseases .
Biochemical Analysis
Biochemical Properties
O-DMA is less structurally similar to 17b-estradiol than its parent compound, daidzein . Thus, it may exhibit different biological actions than daidzein . Evidence from in vitro studies suggests that O-DMA has several cancer-related biological actions .
Cellular Effects
O-DMA has been shown to significantly inhibit cell proliferation in a dose-dependent manner following treatment for 48 and 72 hours . It resulted in the significant induction of apoptosis and the promotion of cell cycle arrest at the G1/S and G2/M phases .
Molecular Mechanism
O-DMA modulates the cyclin-dependent kinases (CDKs), with a decrease in CDK2 and CDK4 and an increase in CDK6, and downregulates cyclin D and E . With respect to the G2/M-related proteins, O-DMA causes a reduction in CDK1, together with a slight increase in cyclin A and B . In addition, O-DMA downregulates p21Cip1 and p27Kip1, but not p16INK4a and p15INK4b, and interacts with the CDK6-cyclin D and CDK1-cyclin B complexes .
Temporal Effects in Laboratory Settings
The effects of O-DMA on cell proliferation and apoptosis were observed after 48 and 72 hours of treatment, but not after 24 hours . This suggests that the effects of O-DMA may change over time in laboratory settings.
Metabolic Pathways
O-DMA is an intestinal bacterial metabolite of daidzein, an isoflavone compound . Several species of gut bacteria are able to metabolize daidzein to equol or a ring-fission product, O-DMA .
properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9(10-2-4-11(16)5-3-10)15(19)13-7-6-12(17)8-14(13)18/h2-9,16-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJPNKPFDDUBFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873154 | |
Record name | O-Desmethylangolensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | O-Desmethylangolensin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
21255-69-6 | |
Record name | O-Desmethylangolensin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21255-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Desmethylangolensin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021255696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Desmethylangolensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21255-69-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-DESMETHYLANGOLENSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCY1S10OK4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | O-Desmethylangolensin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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